molecular formula C12H13FN2O B8448393 4-(Cyano-dimethyl-methyl)-2-fluoro-6-methyl-benzamide

4-(Cyano-dimethyl-methyl)-2-fluoro-6-methyl-benzamide

Cat. No.: B8448393
M. Wt: 220.24 g/mol
InChI Key: NKVVBTXSGCCNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyano-dimethyl-methyl)-2-fluoro-6-methyl-benzamide is a useful research compound. Its molecular formula is C12H13FN2O and its molecular weight is 220.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13FN2O

Molecular Weight

220.24 g/mol

IUPAC Name

4-(2-cyanopropan-2-yl)-2-fluoro-6-methylbenzamide

InChI

InChI=1S/C12H13FN2O/c1-7-4-8(12(2,3)6-14)5-9(13)10(7)11(15)16/h4-5H,1-3H3,(H2,15,16)

InChI Key

NKVVBTXSGCCNEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)N)F)C(C)(C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(2-cyanopropan-2-yl)-2-fluoro-6-methylbenzoic acid (14 g, 35 mmol, 75% pure) was taken up in dry tetrahydrofuran (100 ml). To this was added 1,1′-carbonyldiimidazole (11.2 g, 69.1 mmol) in four equal portions over 15 minutes. The mixture was stirred for 2.5 hours and then a 28% aqueous solution of ammonium hydroxide (20.4 ml) was added via drop-wise addition. The material was stirred for 4 hours and then concentrated under reduced pressure to remove 90% of the volatiles. The residue was taken up in water (80 ml) and dichloromethane (80 ml) and shaken in a reparatory funnel. The organic phase was collected and the aqueous phase was back extracted with dichloromethane (3×60 ml). The combined organic phase was dried (magnesium sulfate), filtered and concentrated in vacuo and the resultant semisolid was purified via trituration from hot dichloromethane/hexanes to provide the desired product as a slightly-impure off-white solid (10.71 g, 80% purity). (M+H)+=221 m/e.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20.4 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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